Carbamothioic acid, diethyl-

Description

General Classification and Structural Features of Carbamothioic Acids

Carbamothioic acids are structurally analogous to carbamic acids, with a key distinction being the substitution of one of the oxygen atoms with a sulfur atom. This substitution gives rise to two potential isomeric forms: the O-acid (thionocarbamic acid) and the S-acid (thiolocarbamic acid). The esters and salts derived from these acids are collectively known as thiocarbamates. noaa.gov

The core structure consists of a carbamoyl (B1232498) group (R₂N-C=O) attached to a sulfur atom. In the case of "Carbamothioic acid, diethyl-," two ethyl groups are attached to the nitrogen atom. The corresponding salts and esters are known as diethyldithiocarbamates when two sulfur atoms are present. asianpubs.org These compounds are recognized for their ability to act as ligands, forming stable complexes with a variety of metal ions. nih.gov The presence of both sulfur and nitrogen atoms allows them to function as effective chelating agents.

Significance in Contemporary Chemical Research

The significance of carbamothioic acid derivatives in modern chemical research is multifaceted. They are widely utilized as intermediates in the synthesis of more complex organic molecules. The reactivity of the thiocarbamate functional group allows for its participation in various chemical transformations, including condensation reactions.

A prominent area of research involves the use of their corresponding salts, such as sodium diethyldithiocarbamate (B1195824), as precursors for synthesizing metal complexes. asianpubs.org These metal-dithiocarbamate complexes have been investigated for their diverse physicochemical properties. asianpubs.org For instance, lead diethyldithiocarbamate has been synthesized and studied as a single-source precursor for the deposition of lead sulfide (B99878) (PbS) thin films, which have applications in solar cells. royalsocietypublishing.org The synthesis of dimethylgold(III) dithiocarbamate (B8719985) has also been reported, highlighting the utility of these ligands in organometallic chemistry. iaea.org Furthermore, the study of carbamoyl radical cyclizations, which can be generated from carbamoyl diethyldithiocarbamates, demonstrates their role in the construction of complex cyclic molecular architectures. bham.ac.uk

Scope of Academic Investigation into Carbamothioic Acid, Diethyl- and its Derivatives

Academic inquiry into Carbamothioic acid, diethyl- and its derivatives spans several areas of chemistry, from synthetic methodology to materials science. The free acid itself, diethylcarbamothioic S-acid, has been identified as a primary degradation product in the microbial breakdown of the herbicide thiobencarb (B1683131). researchgate.netnih.gov Studies have elucidated the enzymatic cleavage of the C-S bond in thiobencarb, leading to the formation of diethylcarbamothioic S-acid and other metabolites. nih.gov

A significant body of research focuses on the synthesis and characterization of its derivatives, particularly metal complexes. Metal diethyldithiocarbamates of zinc, manganese, and cadmium have been synthesized and characterized using elemental analysis, solubility studies, and infrared spectra. asianpubs.org These studies confirm that the dithiocarbamate ligand typically acts as a bidentate ligand in these complexes. asianpubs.org The thermal decomposition of these complexes is another area of investigation; for example, lead diethyldithiocarbamate decomposes in a single step to yield lead sulfide. royalsocietypublishing.org

The diethyl derivative has also been explored as a building block in organic synthesis. For example, it has been used in the synthesis of ferrugine, a natural product, through a reaction involving refluxing in the presence of cyclohexane (B81311) and light. nih.gov Additionally, research has been conducted on derivatives like benzoic diethylcarbamothioic thioanhydride, investigating their potential applications in flotation processes for mineral separation. researchgate.net

Below are tables summarizing key properties and research findings related to Carbamothioic acid, diethyl- and its derivatives.

Table 1: Physical and Chemical Properties of Diethylthiocarbamate

| Property | Value |

| Molecular Formula | C5H11NS2 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 140-145°C at 10 mmHg |

| Melting Point | -10°C |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695), chloroform, and benzene |

| Source: ontosight.ai |

Table 2: Research Applications of Diethylcarbamothioic Acid Derivatives

| Application Area | Specific Example of Research | Reference |

| Materials Science | Synthesis of lead diethyldithiocarbamate as a single-source precursor for PbS thin films. | royalsocietypublishing.org |

| Coordination Chemistry | Synthesis and characterization of zinc, manganese, and cadmium diethyldithiocarbamate complexes. | asianpubs.org |

| Organic Synthesis | Use of carbamoyl diethyldithiocarbamates to generate carbamoyl radicals for intramolecular cyclization reactions. | bham.ac.uk |

| Environmental Chemistry | Identification as a degradation intermediate of the herbicide thiobencarb by various bacterial strains. | researchgate.netnih.gov |

| Organometallic Chemistry | Synthesis of dimethylgold(III) diethyldithiocarbamate from sodium diethyldithiocarbamate. | iaea.org |

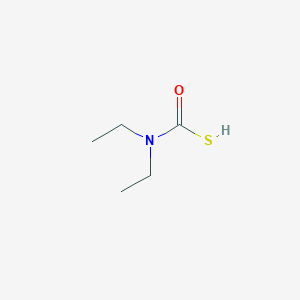

Structure

2D Structure

3D Structure

Properties

CAS No. |

19045-48-8 |

|---|---|

Molecular Formula |

C5H11NOS |

Molecular Weight |

133.21 g/mol |

IUPAC Name |

diethylcarbamothioic S-acid |

InChI |

InChI=1S/C5H11NOS/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8) |

InChI Key |

UAGGVDVXSRGPRP-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)S |

Canonical SMILES |

CCN(CC)C(=O)S |

Other CAS No. |

19045-48-8 |

Origin of Product |

United States |

Reactivity Profiles and Transformational Chemistry of Carbamothioic Acid, Diethyl

Fundamental Reactivity at the Carbamothioic Acid Moiety

The reactivity of the carbamothioic acid moiety in diethyl-carbamothioic acid is characterized by the interplay between the nitrogen, carbonyl carbon, and sulfur atoms. As a weak acid, it can react with bases to form salts. mdpi.com The presence of both sulfur and nitrogen atoms allows compounds like diethyl-carbamothioic acid and its derivatives to participate in various reactions, including oxidation, reduction, and substitution.

The dithiocarbamate (B8719985) group, a key feature of the deprotonated form, can act as a bidentate ligand, forming stable complexes with transition metals. This property is utilized in analytical chemistry for the detection of metals. mdpi.com Furthermore, carbamothioic acids are known to participate in condensation reactions, highlighting their utility as intermediates in medicinal chemistry. nih.gov The general reactivity of thiocarbamates, the class of compounds to which diethyl-carbamothioic acid belongs, includes hydrolysis and sulfoxidation. jocpr.com

Table 1: General Reactivity of Diethyl-Carbamothioic Acid Moiety

| Reaction Type | Description |

|---|---|

| Acid-Base Reaction | As a weak acid, it reacts with bases to form the corresponding carbamothioate salt. mdpi.com |

| Oxidation | The sulfur atom can be oxidized to form sulfoxides or sulfones. nih.gov |

| Reduction | The thiocarbonyl group can be reduced to a thiol group. nih.gov |

| Substitution | Nucleophilic substitution can occur at the carbonyl carbon. nih.gov |

| Complexation | The dithiocarbamate anion acts as a bidentate ligand, forming complexes with various metals. mdpi.com |

| Condensation | Participates in condensation reactions, making it a useful synthetic intermediate. nih.gov |

Cleavage and Rearrangement Reactions

The structural integrity of diethyl-carbamothioic acid can be compromised through various cleavage and rearrangement reactions, with the C-S bond being a key site of reactivity.

The cleavage of the carbon-sulfur (C-S) bond is a significant reaction pathway for carbamothioic acid derivatives. In the context of the herbicide thiobencarb (B1683131), microbial degradation has been shown to proceed via the cleavage of the C-S bond to produce diethylcarbamothioic S-acid. thepharmajournal.combeilstein-journals.org This particular cleavage is catalyzed by a two-component flavin mononucleotide (FMN)-dependent monooxygenase system. thepharmajournal.com

Studies on related compounds, such as those used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have demonstrated that low-energy electron attachment can induce specific cleavage of the C-S bond. This process can occur even with poor homolytic leaving groups. The general mechanism for the photodegradation of thiocarbamates involves the absorption of light, leading to the breakage of the carbonyl C-S bond and the formation of two radicals. jocpr.com These radicals can then react with solvent protons. jocpr.com

Beyond direct C-S bond cleavage, other degradation pathways for thiocarbamates have been identified in model systems. The degradation of the related thiocarbamate herbicide, thiobencarb, can produce intermediates such as benzothiazole (B30560) and carbamothioic acid diethyl-S-ethyl ester, suggesting that diethyl-carbamothioic acid may undergo similar transformations. nih.gov In microbial systems, particularly under aerobic conditions, the degradation of thiobencarb is initiated by the cleavage of the C-S bond, yielding diethylcarbamothioic S-acid and 4-chlorobenzaldehyde. The latter is then further metabolized.

In mammals, two primary metabolic pathways for thiocarbamates exist. One involves sulfoxidation followed by conjugation with glutathione, which is then metabolized to a mercapturic acid derivative. The other pathway involves oxidation of the sulfur to a sulfoxide (B87167) and then a sulfone, or hydroxylation. jocpr.com

Participation as Intermediates in Complex Organic Transformations

Due to its reactivity, diethyl-carbamothioic acid and its derivatives can serve as intermediates in the synthesis of more complex molecules.

A review of the synthetic approaches for cinnamic acid derivatives indicates a wide variety of methods and starting materials. thepharmajournal.com These include the Perkin reaction, Knoevenagel condensation, and Heck coupling. beilstein-journals.org One study noted the use of an isothiocyanate and cinnamic acid to form a corresponding amide through a carbamothioic anhydride (B1165640) intermediate. However, the direct involvement of diethyl-carbamothioic acid as an intermediate in the synthesis of cinnamic acid derivatives is not prominently documented in the reviewed scientific literature.

The synthesis of thiourea (B124793) derivatives can involve intermediates derived from carbamothioic acids. For instance, N,N-diethylthiocarbamoyl chloride, a derivative of diethyl-carbamothioic acid, is a preferred reagent for the conversion of phenylenediamines to the corresponding diisothiocyanates. These diisothiocyanates are then reacted with amines to produce phenylene-bis(substituted thioureas). mdpi.com The general synthesis of thioureas can be achieved from dithiocarbamates, which are closely related to carbamothioic acids. thepharmajournal.com

While the direct conversion of diethyl-carbamothioic acid to urea (B33335) is not a common synthetic route, the chemistry of related compounds is relevant. For example, the synthesis of ureas from amines and carbon dioxide can proceed through carbamic acid intermediates. thepharmajournal.com

Coordination Chemistry and Metal Complexation of Diethylcarbamothioic Acid Ligands

Ligand Design and Coordination Modes of Diethylcarbamothioate (B8642194)

The diethylcarbamothioate ligand, often abbreviated as Et₂dtc⁻, is a mono-anionic 1,1-dithiolate ligand. bohrium.com Its utility in forming coordination complexes stems from its specific structural and electronic characteristics.

The diethylcarbamothioate anion typically acts as a bidentate chelating ligand, coordinating to a metal center through its two sulfur atoms. wikipedia.orgnih.gov This forms a stable four-membered ring with the metal ion. While this symmetrical chelation is the most common coordination mode, other modes have been observed, including monodentate (coordinating through one sulfur atom) and anisobidentate (unequal bonds to the two sulfur atoms) coordination. nih.govresearchgate.net The small "bite angle" of the CSS group allows it to interact effectively with a majority of metals in the periodic table.

Table 1: Common Coordination Modes of Diethylcarbamothioate

| Coordination Mode | Description |

|---|---|

| Bidentate Chelating | Both sulfur atoms bind to the same metal center, forming a four-membered ring. This is the most prevalent mode. nih.gov |

| Monodentate | Only one of the two sulfur atoms coordinates to the metal center. researchgate.net |

| Anisobidentate | Both sulfur atoms bind to the metal center, but with unequal M-S bond lengths. nih.gov |

| Bidentate Bridging | The two sulfur atoms of a single ligand bind to two different metal centers, linking them together. |

The coordination behavior of the diethylcarbamothioate ligand is significantly influenced by its electronic and steric properties. Electronically, the ligand's properties are governed by the contribution of different resonance structures. nih.gov The delocalization of the nitrogen lone pair onto the sulfur atoms, as depicted in the thioureide resonance form, enhances the basicity of the sulfur centers. wikipedia.orgnih.gov This electronic flexibility allows dithiocarbamates to stabilize metals in a wide range of oxidation states, from low to unusually high ones such as Fe(IV) and Cu(III). bohrium.comwikipedia.org

Sterically, the diethyl groups on the nitrogen atom influence the ligand's packing around a metal center. nih.gov While generally considered sterically non-demanding, the size of the alkyl groups can affect the ultimate geometry of the metal complex. nih.govnih.gov Judicious choice of substituents on the nitrogen atom allows for the fine-tuning of the electronic and steric properties of the ligand, thereby influencing the stability and reactivity of the resulting metal complexes. nih.gov

Synthesis and Characterization of Metal Complexes

Diethylcarbamothioate forms stable complexes with a vast range of elements, including transition metals and main group metals. nih.gov The synthesis of these complexes is generally straightforward, and they can be characterized by various spectroscopic and analytical techniques.

Diethylcarbamothioate readily forms well-defined complexes with transition metals.

Copper(II) Complexes : The reaction of a Cu(II) salt with a diethylcarbamothioate salt yields a dark brown precipitate of bis(diethyldithiocarbamato)copper(II), [Cu(S₂CNEt₂)₂]. mdpi.com In this complex, the copper(II) center adopts a distorted square-planar geometry. mdpi.com These complexes are generally paramagnetic due to the d⁹ electronic configuration of Cu(II). mdpi.com

Iron(III) Complexes : Iron(III) forms the neutral, octahedral complex tris(diethyldithiocarbamato)iron(III), [Fe(S₂CNEt₂)₃]. wikipedia.org This black solid is soluble in organic solvents and is known for its temperature-dependent magnetic behavior, a phenomenon known as spin crossover. wikipedia.org This behavior arises from an equilibrium between high-spin and low-spin states. wikipedia.org X-ray crystallography has shown a significant change in the Fe-S bond lengths with temperature, reflecting this spin transition. wikipedia.org

Table 2: Selected Bond Length Data for an Iron(III) Diethylcarbamothioate Complex

| Compound | Temperature (K) | Fe-S Bond Length (pm) | Spin State |

|---|---|---|---|

| [Fe(S₂CNEt₂)₃] | 79 | 231 | Low-spin |

| [Fe(S₂CNEt₂)₃] | 297 | 356 | High-spin |

Data sourced from crystallographic studies of Fe(Et₂dtc)₃. wikipedia.org

In addition to transition metals, diethylcarbamothioate forms stable complexes with a majority of main group elements. nih.govxisdxjxsu.asia Complexes with elements such as zinc, tin, and lead have been synthesized and characterized. nih.govnih.gov The coordination geometry around the main group metal can vary, and the dithiocarbamate (B8719985) ligand can adopt different coordination modes depending on the electronic and steric requirements of the metal center. For example, in organotin(IV) dithiocarbamate complexes, the ligand can be bidentate or monodentate, leading to different coordination numbers for the tin atom.

The preparation of metal diethylcarbamothioate complexes typically follows straightforward synthetic routes.

Ligand Synthesis : The first step is often the synthesis of an alkali metal salt of diethylcarbamothioic acid. This is commonly achieved by the reaction of diethylamine (B46881) with carbon disulfide in the presence of a base like sodium hydroxide (B78521). wikipedia.org

R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O (where R = Et) wikipedia.org

Salt Metathesis : The most common method for preparing the metal complexes is a salt metathesis reaction. This involves reacting an aqueous or alcoholic solution of the sodium or potassium salt of diethylcarbamothioate with a salt of the desired metal (e.g., a metal chloride). wikipedia.orgwikipedia.org The often-insoluble metal complex then precipitates from the solution and can be isolated by filtration. mdpi.com

n Na(S₂CNEt₂) + MClₙ → M(S₂CNEt₂)ₙ + n NaCl wikipedia.org

Oxidative Addition : An alternative method involves the oxidative addition of tetraethylthiuram disulfide (the oxidized dimer of diethylcarbamothioate) to a low-valent metal complex. wikipedia.org

These methodologies provide versatile and high-yielding pathways to a wide variety of metal complexes of diethylcarbamothioic acid. bohrium.com

Catalytic Activities of Diethylcarbamothioate Metal Complexes

The diethylcarbamothioate ligand, through its sulfur donor atoms, forms stable complexes with a variety of transition metals. These metal complexes have demonstrated significant catalytic activity in several types of chemical reactions, ranging from oxidation-reduction processes to key organic transformations.

Applications in Oxidation-Reduction Reactions

Metal complexes of diethylcarbamothioate have been investigated for their ability to catalyze oxidation-reduction reactions. A notable example is their role in the oxidation of catechols. Research into the structure-function analysis of metal-diethyldithiocarbamate (DEDC) complexes has revealed distinct catalytic behaviors depending on the central metal ion. iucr.org

Specifically, manganese (Mn²⁺) and zinc (Zn²⁺) complexes of DEDC have been shown to catalyze the one-electron oxidation of substrates like N-acetyldopamine. iucr.org In contrast, while the uncomplexed copper ion (Cu²⁺) is a potent catalyst for the oxidation of various catechols, the corresponding copper-DEDC complex was found to be inert in these specific reactions. iucr.org This highlights the profound effect of the ligand on modulating the intrinsic redox activity of the metal center. The catalytic cycle in these oxidation reactions is believed to involve the metal center shuttling between different oxidation states, facilitated by the electron-donating sulfur environment of the diethylcarbamothioate ligand.

Homogeneous Catalysis in Organic Transformations

In the realm of homogeneous catalysis, metal complexes must be soluble in the reaction medium, a condition often met by diethylcarbamothioate complexes in organic solvents. These complexes have found application in important carbon-carbon bond-forming reactions, which are fundamental to synthetic organic chemistry.

Palladacycles, for instance, have proven to be exceptionally active catalysts for Suzuki and Stille coupling reactions, which are vital methods for synthesizing biaryls and other conjugated systems. wikipedia.org In these catalytic systems, the diethylcarbamothioate ligand can be introduced to form stable adducts with the palladium center. wikipedia.org The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net The stability imparted by ligands such as diethylcarbamothioate can be crucial for maintaining the integrity and longevity of the catalyst throughout the cycle, preventing decomposition and preserving catalytic activity. wikipedia.org

Environmental Catalysis (e.g., CO2 Fixation, Pollutant Degradation)

The application of diethylcarbamothioate metal complexes to environmental catalysis is an emerging area of interest. While dithiocarbamate complexes in general are noted for their diverse applications in catalysis, specific, well-documented examples for diethylcarbamothioate complexes in CO2 fixation or the catalytic degradation of priority pollutants are not yet widespread. researchgate.net

However, the inherent stability and reactivity of these complexes suggest potential. For instance, the formation of stable complexes between dithiocarbamates and metal ions like copper and zinc can influence their persistence and degradation pathways in the environment. iucr.org Research into related areas, such as the use of zinc-based nanoparticles as photocatalysts for the degradation of organic dyes, points to the potential utility of sulfur-ligated metal centers in activating substrates for environmental remediation. researchgate.netwikipedia.orgresearchgate.netnih.gov The development of polymeric materials incorporating dithiocarbamate functionalities for the photoreduction of carbon dioxide also indicates a possible future direction for this class of compounds. dtic.mil

Structural Elucidation of Diethylcarbamothioate Coordination Compounds

Understanding the three-dimensional structure of diethylcarbamothioate metal complexes is fundamental to explaining their reactivity and catalytic behavior. X-ray crystallography and various spectroscopic techniques are the primary tools for this structural elucidation.

X-ray Crystallography Studies

Nickel(II) Complexes : The complex bis(diethyldithiocarbamato)nickel(II) is known to adopt a square planar geometry. wikipedia.orgiucr.orgwikipedia.org The Ni(II) center is coordinated to the four sulfur atoms from two bidentate diethylcarbamothioate ligands. The resulting complex is typically diamagnetic and planar. wikipedia.orgwikipedia.org

Copper(II) Complexes : The copper(II) analogue, bis(diethyldithiocarbamato)copper(II), also features a four-coordinate copper center, generally in a distorted square planar arrangement.

Zinc(II) Complexes : The structure of bis(diethyldithiocarbamato)zinc(II) is more complex. It often forms a dimeric structure where each zinc atom is coordinated to five sulfur atoms. iucr.org This coordination environment is described as a distorted trigonal bipyramid, with two ligand molecules bridging the two zinc centers. iucr.org

| Compound | Metal Ion | Crystal System | Space Group | Coordination Geometry |

|---|---|---|---|---|

| [Ni(S₂CNEt₂)₂] (β form) | Ni(II) | Tetragonal | P4₂/n | Square Planar iucr.org |

| [Cu(S₂CNEt₂)₂] | Cu(II) | Monoclinic | P2₁/c | Square Planar |

| [Zn(S₂CNEt₂)₂] | Zn(II) | Monoclinic | P2₁/c | Distorted Trigonal Bipyramidal (Dimer) iucr.org |

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic methods provide valuable insight into the electronic structure and the nature of the bonding between the diethylcarbamothioate ligand and the metal center. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are particularly informative.

Infrared (IR) Spectroscopy : The IR spectrum of a diethylcarbamothioate complex shows characteristic shifts in vibrational frequencies upon coordination to a metal ion. Two key regions are of interest:

ν(C-N) Stretching (Thioureide band) : This vibration, typically found in the 1420-1465 cm⁻¹ range, provides insight into the C-N bond order. Due to the delocalization of the nitrogen lone pair into the C-S bonds, this bond has significant double-bond character. Upon coordination to a metal, this band often shifts to a higher frequency, indicating an increase in the C-N double bond character.

ν(C-S) Stretching : The C-S stretching vibration, found near 1000 cm⁻¹, is also sensitive to coordination. The presence of a single, sharp band in this region is generally considered indicative of a symmetric, bidentate chelation of the dithiocarbamate ligand through both sulfur atoms. mdpi.com

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of these complexes are characterized by intense absorption bands.

Intra-ligand Transitions : In the UV region, strong absorptions are typically observed, which are assigned to π→π* and n→π* electronic transitions within the diethylcarbamothioate ligand itself. For instance, free diethylcarbamothioate may show absorptions around 260 nm and 330 nm.

Charge Transfer Bands : Upon complexation, new bands often appear, particularly in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) transitions. researchgate.net These transitions involve the excitation of an electron from a sulfur-based orbital on the ligand to a vacant d-orbital on the metal center. The appearance and position of these bands are responsible for the characteristic colors of many transition metal dithiocarbamate complexes, such as the yellow color of the Cu(II) complex, which shows a prominent absorption band around 450 nm. nih.gov

| Spectroscopic Technique | Key Feature | Typical Range / Observation | Indication |

|---|---|---|---|

| Infrared (IR) | ν(C-N) (Thioureide) | ~1420-1500 cm⁻¹ | Shift to higher frequency upon coordination. |

| ν(C-S) | ~1000 cm⁻¹ | Single sharp band suggests symmetric bidentate coordination. mdpi.com | |

| UV-Visible (UV-Vis) | Intra-ligand | ~250-350 nm | π→π* and n→π* transitions within the ligand. |

| Charge Transfer (LMCT) | ~390-450 nm | Appearance of new bands upon complexation (e.g., ~450 nm for Cu(II) complex). researchgate.netnih.gov |

Thermodynamic Stability and Kinetic Properties of Complexes

The stability of metal complexes with diethylcarbamothioic acid ligands can be evaluated from two distinct perspectives: thermodynamic stability and kinetic stability. researchgate.net Thermodynamic stability refers to the extent a complex will form or convert into another species at equilibrium, essentially relating to the metal-ligand bond energies. scispace.com Kinetic stability, on the other hand, pertains to the speed at which a complex undergoes reactions, such as ligand substitution, and is described using the terms labile (fast reaction) and inert (slow reaction). researchgate.netscispace.com

Thermodynamic Stability

The thermodynamic stability of a coordination complex is a measure of its tendency to form under equilibrium conditions and is quantified by the formation constant or stability constant (K). scispace.comwikipedia.org A large value for the formation constant indicates that the ligand binds strongly to the metal ion. researchgate.net The formation of a metal complex in an aqueous solution is typically a substitution reaction where water molecules of the aqua ion are replaced by the ligand. wikipedia.org

Several factors influence the thermodynamic stability of diethylcarbamothioate complexes, primarily the nature of the central metal ion and the ligand itself. gcnayanangal.com For the metal ion, stability generally increases with a higher charge and a smaller ionic radius. gcnayanangal.com

Research has established clear stability trends for diethylcarbamothioate complexes with various transition metals. For instance, studies of complexes with copper(II), zinc(II), and manganese(II) determined the stability order to be Cu(II) > Zn(II) > Mn(II). researchgate.net Another study involving cobalt, nickel, and palladium complexes in ethanol (B145695) found the stability increases in the order: Co < Ni < Pd. tandfonline.com The stability constants (K) for these complexes were determined using UV-vis data. tandfonline.com

The nature of the alkyl substituents on the dithiocarbamate ligand also affects the stability of the resulting metal complexes. For square planar complexes like those of Ni(II) and Pd(II), the stability was found to increase with the electron-donating ability of the alkyl groups in the order: Methyl < Ethyl < n-Propyl < i-Propyl. tandfonline.com This suggests that increased electron density on the sulfur donor atoms strengthens the metal-ligand bond. Conversely, for octahedral complexes such as those of Co(III), the stability was observed to decrease in the order: Ethyl > i-Propyl > n-Propyl > Methyl, indicating that steric hindrance may also play a significant role. tandfonline.com

Table 1: Stability Order of Diethylcarbamothioate Complexes

| Metal Ions | Observed Stability Order | Reference |

|---|---|---|

| Cu(II), Zn(II), Mn(II) | C₁₀H₂₀CuN₂S₄ > C₁₀H₂₀ZnN₂S₄ > C₁₀H₂₀MnN₂S₄ | researchgate.net |

| Co, Ni, Pd | Co < Ni < Pd | tandfonline.com |

Table 2: Effect of Alkyl Group on Metal Complex Stability

| Metal Complex Type | Observed Stability Order | Reference |

|---|---|---|

| [M(R₂dtc)₂] (M=Ni, Pd) | Me < Et < nPr < iPr | tandfonline.com |

| [Co(R₂dtc)₃] | Et > iPr > nPr > Me | tandfonline.com |

Kinetic Properties

Kinetic stability refers to the reactivity of a complex, specifically the rate at which its ligands are substituted. Complexes that undergo rapid ligand exchange (typically within one minute at 25°C) are termed "labile," while those that react slowly are termed "inert". scispace.comgcnayanangal.com It is crucial to distinguish between thermodynamic and kinetic stability, as they are not always correlated. scispace.com A complex can be thermodynamically stable (having a high formation constant) but kinetically labile (undergoing fast ligand exchange), such as [Ni(CN)₄]²⁻. scispace.com Conversely, a complex like [Co(NH₃)₆]³⁺ is thermodynamically unstable in acidic solution but is kinetically inert, decomposing very slowly. scispace.comgcnayanangal.com

The kinetic properties of diethylcarbamothioate complexes are influenced by factors such as the charge of the central metal ion, its ionic radius, and the geometry of the complex. gcnayanangal.com Generally, a higher charge on the metal ion leads to greater inertness. gcnayanangal.com

Dithiocarbamate complexes are known to have a rich electrochemistry, which is a reflection of their kinetic properties. nih.gov They can be removed from metal centers through oxidation. wikipedia.org The stability of the diethylcarbamothioate ligand itself is pH-dependent; it is stable in neutral aqueous solutions but decomposes under slightly acidic conditions to produce carbon disulfide and a salt of diethylamine. nih.gov This decomposition can affect the kinetic stability and reactivity of its corresponding metal complexes in acidic environments.

Advanced Spectroscopic and Analytical Methodologies for Carbamothioic Acid, Diethyl

Spectroscopic Techniques for Structural Elucidation and Vibrational Analysis

Spectroscopic methods are indispensable for the detailed structural analysis and vibrational characterization of Carbamothioic acid, diethyl-, a member of the thiocarbamate class of compounds. These techniques provide critical information on the molecular framework, functional groups, and bonding arrangements.

Infrared (IR) Spectroscopy for Thiocarbamate Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For thiocarbamates like Carbamothioic acid, diethyl-, the IR spectrum reveals characteristic absorption bands that confirm its structure. researchgate.net

Transition metal complexes of diethyldithiocarbamate (B1195824) show three primary absorption regions in their IR spectra. researchgate.net A significant band, often referred to as the "thioureide band," appears in the 1450-1550 cm⁻¹ range and is attributed to the C-N stretching vibration within the N-CSS group. researchgate.netresearchgate.net Another key region is between 950 and 1050 cm⁻¹, which corresponds to the C-S stretching vibration. researchgate.net When complexed with a metal, the metal-sulfur (M-S) bond vibration can be observed at lower frequencies, typically around 300-470 cm⁻¹. researchgate.net The C-H stretching vibrations from the ethyl groups are also visible, generally appearing around 2849 cm⁻¹ and 2912 cm⁻¹. researchgate.net

Table 1: Characteristic Infrared Absorption Bands for Diethylthiocarbamate

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-N (Thioureide) | Stretching | 1450 - 1550 | Strong |

| C-S | Stretching | 950 - 1050 | Medium |

| C-H (Alkyl) | Stretching | 2840 - 2920 | Medium-Strong |

| M-S (Metal Complex) | Stretching | 300 - 470 | Variable |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the detailed molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are crucial for the analysis of Carbamothioic acid, diethyl-.

In ¹H NMR, the protons of the two ethyl groups give rise to distinct signals. The methylene (B1212753) protons (-CH₂) are adjacent to the nitrogen atom, causing them to be deshielded and resonate at a lower field compared to the methyl protons (-CH₃). Similarly, in ¹³C NMR, the carbons of the ethyl groups and the thiocarbonyl carbon (C=S) can be identified by their characteristic chemical shifts. acs.org The chemical shift of the thiocarbonyl carbon is particularly informative and is sensitive to the electronic environment. acs.org NMR is not only used for static structural determination but also serves as an effective real-time method for monitoring the progress of chemical reactions involving thiocarbamates, such as their synthesis or degradation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Diethylthiocarbamate Moiety

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₂- | ~3.9 | Quartet |

| ¹H | -CH₃ | ~1.2 | Triplet |

| ¹³C | C=S | ~190 - 200 | Singlet |

| ¹³C | -CH₂- | ~45 - 55 | Singlet |

| ¹³C | -CH₃ | ~10 - 15 | Singlet |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating Carbamothioic acid, diethyl- from complex mixtures and for its quantification, even at trace levels. These methods are widely applied in environmental monitoring and food safety analysis. encyclopedia.pub

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for analyzing volatile and thermally stable compounds. However, many dithiocarbamates, including the diethyl- variant, are unstable and cannot be analyzed directly. thermofisher.comthermofisher.com The standard analytical approach involves the acid hydrolysis of the dithiocarbamate (B8719985) to produce carbon disulfide (CS₂). thermofisher.comthermofisher.comtechnologynetworks.com This reaction is typically carried out in a closed vessel with a tin(II) chloride/hydrochloric acid mixture at elevated temperatures. thermofisher.comthermofisher.com The volatile CS₂ is then extracted into an organic solvent like iso-octane and analyzed by GC-MS. thermofisher.com This method provides a total measure of dithiocarbamates, expressed as mg of CS₂ per kg of the sample. thermofisher.com The mass spectrometer identifies CS₂ based on its characteristic mass spectrum, providing high confidence in the results. The method is robust and can achieve low limits of quantification, often around 0.04 µg/mL. thermofisher.com

Table 3: Typical GC-MS Parameters for Dithiocarbamate Analysis (as CS₂)

| Parameter | Condition |

|---|---|

| GC System | Agilent 7890 GC or similar nih.gov |

| Column | GC columns of varying polarity can be used thermofisher.com |

| Injector | Split/Splitless, 250°C |

| Oven Program | Isothermal or temperature-programmed, e.g., 40°C to 120°C |

| Carrier Gas | Helium, constant flow |

| MS System | Ion Trap or Triple Quadrupole nih.govselectscience.net |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of compounds that are not amenable to GC due to low volatility or thermal instability. For dithiocarbamates, HPLC offers a way to analyze the parent compounds or their metal complexes directly. encyclopedia.puboup.com

Reversed-phase HPLC, using a nonpolar stationary phase like C18, is commonly employed. oup.comnih.gov The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. oup.comnih.gov The separation of metal-diethyldithiocarbamate complexes can be achieved using an acetonitrile-water mobile phase. oup.com However, interactions with metal components in standard stainless steel columns can lead to ligand exchange, affecting quantification. oup.com The use of metal-free columns, such as those made from PEEK, can circumvent this issue. oup.com Advanced detectors, including UV-Vis spectrophotometers (detecting at wavelengths around 278 nm or 440 nm for copper complexes) and mass spectrometers (LC-MS), provide the necessary sensitivity and selectivity for trace analysis. nih.govresearchgate.net

Table 4: Example HPLC Conditions for Diethyldithiocarbamate Analysis

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1100 Series, Waters Acquity UPLC or similar nih.gov |

| Column | Reversed-phase C18 or HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm) oup.comnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, sometimes with formic acid oup.comnih.govnih.gov |

| Flow Rate | 0.2 - 1.0 mL/min nih.govnih.gov |

| Detector | UV-Vis (278 nm) or Mass Spectrometry (LC-MS/MS) nih.gov |

| Injection Volume | 10 - 20 µL nih.govnih.gov |

Solid-Phase Extraction (SPE) in Sample Preparation for Complex Matrices

Effective sample preparation is critical for accurate analysis, especially when dealing with complex matrices such as water, soil, or food products. encyclopedia.pub Solid-Phase Extraction (SPE) is a widely used technique to clean up samples and concentrate the analytes of interest before chromatographic analysis. encyclopedia.pubnih.gov

For thiocarbamate herbicides in water samples, SPE cartridges like Oasis HLB are effective. encyclopedia.pubresearchgate.net The general procedure involves conditioning the cartridge with a solvent like methanol, loading the aqueous sample, washing away interferences, and finally eluting the retained thiocarbamates with an organic solvent. researchgate.net This process removes matrix components that could interfere with the analysis and allows for the concentration of the analyte, thereby improving the sensitivity of the subsequent detection method. encyclopedia.pub For particularly challenging samples, such as anaerobic water containing iron particulates, pre-treatment with ascorbic acid can prevent the clogging of SPE cartridges. nih.gov The choice of sorbent and elution solvent is crucial and depends on the specific properties of the analyte and the sample matrix. uwyo.eduacs.org

Table 5: Generalized Solid-Phase Extraction (SPE) Protocol for Thiocarbamates

| Step | Procedure |

|---|---|

| 1. Cartridge Conditioning | Pass methanol, followed by HPLC-grade water through the cartridge (e.g., Oasis HLB, C18). researchgate.net |

| 2. Sample Loading | Pass the pre-treated sample (e.g., 500 mL of water) through the conditioned cartridge. researchgate.net |

| 3. Washing | Wash the cartridge with a weak solvent (e.g., water) to remove hydrophilic interferences. |

| 4. Drying | Dry the cartridge, often with a stream of nitrogen gas. researchgate.net |

| 5. Elution | Elute the retained analytes with a small volume of a strong organic solvent (e.g., methanol, ethyl acetate). researchgate.net |

| 6. Concentration | Evaporate the eluate to a smaller volume (e.g., 0.5 mL) for analysis by GC or HPLC. researchgate.net |

Quantitative Analysis in Environmental Matrices

The quantitative analysis of Carbamothioic acid, diethyl- in environmental matrices is crucial for monitoring its presence and understanding its environmental fate. Due to the compound's chemical properties, specialized analytical methodologies are required to achieve accurate and reliable quantification at trace levels.

Method Development and Validation for Environmental Traces

The development of robust analytical methods for the quantification of Carbamothioic acid, diethyl- and other dithiocarbamates (DTCs) in environmental samples has been a significant area of research. The most common approach for the determination of DTCs involves their acid hydrolysis to evolve carbon disulfide (CS₂), which is then quantified. However, this method is non-specific as it measures the total DTC content.

More specific methods have been developed using gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). These methods typically require a derivatization step to convert the non-volatile and thermally labile DTCs into more stable and volatile compounds suitable for chromatographic analysis.

Method validation is a critical aspect of ensuring the reliability of analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods

A common approach for the analysis of DTCs, including Carbamothioic acid, diethyl-, involves their conversion to carbon disulfide (CS₂) through acid hydrolysis, followed by quantification of CS₂ by GC-MS. Validation of such methods in various matrices has demonstrated good performance. For instance, a study on the determination of DTCs in spices reported recoveries ranging from 75% to 98% with intra-day precision (RSDr) of less than 12% and inter-day precision (RSDR) of less than 15%. nih.gov The limit of quantification (LOQ) was established at 0.05 mg kg⁻¹. nih.gov Another validation study in fruits and vegetables showed recoveries between 75% and 104% with an RSD of less than 15% at the LOQ, which was ≤40 μg kg⁻¹. nih.gov

Interactive Data Table: Validation of GC-MS Method for Dithiocarbamates (as CS₂) in Environmental and Food Matrices

| Matrix | Fortification Level (mg/kg) | Recovery (%) | Intra-day Precision (RSDr, %) | Inter-day Precision (RSDR, %) | LOQ (mg/kg) | Reference |

| Cardamom | 0.1, 0.5, 1.0 | 75-98 | < 12 | < 15 | 0.05 | nih.gov |

| Black Pepper | 0.1, 0.5, 1.0 | 76-98 | < 12 | < 15 | 0.05 | nih.gov |

| Grape | 0.04 | 75-104 | < 15 | - | ≤ 0.04 | nih.gov |

| Tomato | 0.04 | 75-104 | < 15 | - | ≤ 0.04 | nih.gov |

| Water | - | 70-120 | < 12 | - | 0.05 | ekb.eg |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Methods

Direct analysis of DTCs is challenging due to their low solubility and instability. Therefore, methods involving derivatization have been developed. For example, a method for analyzing 10 different DTCs involved their conversion to water-soluble sodium salts and subsequent methylation. nih.gov The validation of this LC-MS/MS method showed good linearity and accuracy. nih.gov For the analysis of polycarbamate fungicides in water, a method involving derivatization with dimethyl sulfate (B86663) followed by LC-MS/MS analysis reported a limit of detection (LOD) of 0.032 µg/L and a limit of quantification (LOQ) of 0.11 µg/L for the dimethyl derivative of ethylene (B1197577) bisdithiocarbamate (EBDC). encyclopedia.pub

Interactive Data Table: Validation of LC-MS/MS Method for Dithiocarbamate Derivatives in Water

| Analyte | LOD (µg/L) | LOQ (µg/L) | Matrix | Reference |

| Dimethyl derivative of EBDC | 0.032 | 0.11 | Riverine and Tap Water | encyclopedia.pub |

| Methyl derivative of DMDC | 0.061 | 0.21 | Riverine and Tap Water | encyclopedia.pub |

Challenges in Complex Environmental Sample Analysis

The quantitative analysis of Carbamothioic acid, diethyl- in complex environmental matrices such as soil, sediment, and wastewater presents several challenges.

Compound Instability: Diethylcarbamothioic acid and other DTCs are chemically unstable, particularly in acidic conditions, where they readily decompose to carbon disulfide and the corresponding amine. thermofisher.com This instability necessitates careful sample handling, storage, and rapid analysis. Aqueous solutions of sodium diethyldithiocarbamate are also known to slowly decompose. chemicalbook.com

Low Solubility: The low solubility of many DTCs in both water and common organic solvents makes their extraction from environmental matrices challenging. nih.gov This can lead to low recoveries and inaccurate quantification.

Matrix Effects: Complex environmental matrices contain a multitude of co-extractable substances that can interfere with the analysis, leading to matrix effects. nih.gov These effects can manifest as signal suppression or enhancement in mass spectrometric detection, affecting the accuracy and precision of the results. To mitigate matrix effects, various sample preparation and clean-up techniques are employed, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE). nih.gov However, these steps can be time-consuming and may introduce additional sources of error.

Non-Specificity of Indirect Methods: The widely used method of quantifying total DTCs by measuring the evolved carbon disulfide is not specific to Carbamothioic acid, diethyl-. thermofisher.com Other DTCs present in the sample will also contribute to the CS₂ signal, leading to an overestimation of the target analyte's concentration. Furthermore, some naturally occurring compounds in certain plants, such as those from the Brassica family, can also release CS₂ under acidic conditions, resulting in false positives. nih.gov

Need for Derivatization: For specific analysis by GC or LC, derivatization is often necessary to improve the volatility and stability of the analyte. encyclopedia.pub This additional step in the analytical workflow can be a source of variability and requires careful optimization and control.

Addressing these challenges requires the development of highly selective and sensitive analytical methods, coupled with effective sample preparation strategies to minimize matrix interferences and ensure the stability of the analyte throughout the analytical process.

Theoretical and Computational Investigations of Carbamothioic Acid, Diethyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of computational cost and accuracy. DFT calculations focus on the electron density to determine the properties of a system. For molecules related to Carbamothioic acid, diethyl-, DFT has been employed to study conformational preferences and molecular structures. For instance, a study on pyrimidin-4-yl N,N-diethyldithiocarbamate derivatives utilized DFT to investigate their conformational preferences. nih.gov Such studies are crucial as the spatial arrangement of the atoms can influence the molecule's reactivity and biological interactions. nih.gov

DFT calculations can provide a wealth of information, including optimized molecular geometries, vibrational frequencies for comparison with experimental infrared and Raman spectra, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

Below is a table illustrating the types of data that can be obtained from DFT calculations on a molecule like Carbamothioic acid, diethyl-.

| Calculated Property | Potential Significance |

| Optimized Bond Lengths (e.g., C=S, C-N) | Provides the most stable 3D structure of the molecule. |

| Bond Angles and Dihedral Angles | Defines the molecular shape and conformational isomers. |

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical stability and reactivity. |

| Mulliken or NBO Atomic Charges | Shows the distribution of electron density across the molecule. |

| Vibrational Frequencies | Predicts the infrared spectrum, aiding in experimental identification. |

Note: This table is illustrative of the data obtainable via DFT calculations; specific values for Carbamothioic acid, diethyl- are not widely published in the literature.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a greater computational expense than DFT.

For a molecule like Carbamothioic acid, diethyl-, ab initio calculations can be used to:

Accurately determine the gas-phase geometry and energetics of different conformers.

Calculate precise electronic properties, such as dipole moments and polarizability.

Serve as a benchmark for less computationally expensive methods like DFT.

While specific ab initio studies focused solely on Carbamothioic acid, diethyl- are not prominent in the literature, these methods are a cornerstone of computational chemistry for obtaining a fundamental understanding of the electronic structure of organic sulfur compounds.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend the investigation from static molecules to dynamic systems, allowing for the study of molecular motion and interactions with their environment over time.

Molecular modeling encompasses a range of techniques, including molecular docking, which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For example, molecular modeling studies have been performed to understand how dithiocarbamate (B8719985) derivatives dock into the colchicine (B1669291) binding site of tubulin, providing insights into their potential mechanism of action as anticancer agents. nih.gov Such studies can elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Molecular dynamics (MD) simulations compute the trajectory of atoms and molecules over time by solving Newton's equations of motion. An MD simulation can reveal:

Conformational Dynamics: How the shape of Carbamothioic acid, diethyl- fluctuates over time in a solution.

Solvation Structure: How solvent molecules, such as water, arrange themselves around the solute and the strength of these interactions.

Transport Properties: How the molecule diffuses through a medium.

These simulations are valuable for bridging the gap between the quantum mechanical description of a single molecule and the macroscopic properties of a system.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is a powerful tool for predicting how a molecule will react and for elucidating the step-by-step mechanisms of chemical transformations.

Carbamothioic acid, diethyl- and its derivatives are known to undergo degradation under various conditions. The parent acid is particularly unstable at low pH. acs.org Computational methods can be used to map out the potential energy surface of degradation reactions, identifying intermediates, transition states, and final products.

The acid-catalyzed decomposition of dithiocarbamates is a well-documented process that leads to the formation of an amine (diethylamine in this case) and carbon disulfide. chemicalbook.com Theoretical studies can model this reaction by:

Proposing a reaction coordinate.

Calculating the energy profile along this path.

Identifying the structure of the transition state—the highest energy point along the lowest energy path.

Furthermore, derivatives such as S-ethyl diethylcarbamothioate (B8642194) have been identified as metabolites or degradation products of herbicides like thiobencarb (B1683131). researchgate.netnih.gov Computational studies can help to propose and verify the enzymatic or chemical pathways involved in such biotransformations, often involving oxidative and hydrolytic processes. nih.gov

Beyond identifying the pathway, computational chemistry can quantify the energetics and kinetics of these transformations. The activation energy (the energy barrier that must be overcome for a reaction to occur) can be calculated from the difference in energy between the reactants and the transition state. This, in turn, allows for the theoretical prediction of reaction rates using principles like Transition State Theory.

For the acid decomposition of dithiocarbamates, computational studies can determine the favorability (reaction energy) and speed (activation energy) of the process. researchgate.net This information is critical for understanding the environmental fate and persistence of these compounds.

The following table illustrates the kind of kinetic and thermodynamic data that can be generated for a proposed degradation step of Carbamothioic acid, diethyl-.

| Parameter | Definition | Computational Method |

| ΔErxn | Reaction Energy | Difference in the electronic energies of products and reactants. |

| ΔHrxn | Reaction Enthalpy | Reaction energy including zero-point vibrational energy and thermal corrections. |

| ΔGrxn | Gibbs Free Energy of Reaction | Enthalpy change including entropy effects; indicates reaction spontaneity. |

| Ea | Activation Energy | Energy difference between the transition state and the reactants. |

| k | Rate Constant | Calculated from activation energy via Transition State Theory. |

Note: This table is illustrative. Detailed, published computational kinetic and energetic data specifically for the degradation of Carbamothioic acid, diethyl- is limited.

Environmental Research on the Degradation and Biotransformation of Diethylcarbamothioic Acid Derivatives

Microbial Degradation Pathways of Thiocarbamate Herbicides

Microbial activity is the primary mechanism for the breakdown of thiocarbamate herbicides in soil and aquatic environments. ucanr.edu The degradation process involves complex biochemical pathways mediated by a diverse range of soil microorganisms, which utilize these herbicides as a source of carbon, nitrogen, or sulfur. nih.gov

The degradation of diethylcarbamothioic acid derivatives like thiobencarb (B1683131) occurs under both aerobic and anaerobic conditions, although the rates and pathways can differ significantly.

Aerobic Degradation: In the presence of oxygen, microbial breakdown is generally more rapid. utm.my Studies have shown that the disappearance of thiocarbamates is much faster in non-sterilized (non-autoclaved) moist soils compared to sterilized (autoclaved) soils, indicating that microbial breakdown is the main driver of degradation, with chemical hydrolysis playing a minor role. ucanr.edu Aerobic microorganisms, such as certain fungi and bacteria, can completely mineralize these herbicides into smaller molecules like carbon dioxide. ucanr.edu For instance, Acidovorax sp. strain T1 utilizes a two-component FMN-dependent monooxygenase system to initiate the aerobic degradation of thiobencarb. researchgate.net

Anaerobic Degradation: Under anaerobic or flooded soil conditions, which are common in rice paddies where thiobencarb is frequently used, degradation is slower. utm.my However, specific anaerobic bacterial consortia can effectively transform these compounds. A study involving a mixed culture of Dechloromonas sp. Th1, Thauera sp. Th2, and Azoarcus sp. Th3 demonstrated the degradation of thiobencarb under anaerobic conditions using nitrate (B79036) as an electron acceptor. nih.gov The process involved synergistic actions where different strains broke down the parent compound and its intermediate metabolites. nih.gov For example, degradation in reductive-flooded (anaerobic) soil was observed to be less than 30% after 80 days, highlighting its persistence in such environments. utm.my

A variety of bacterial species, both individually and in consortia, have been identified as capable of degrading thiocarbamate herbicides. These microorganisms exhibit diverse metabolic capabilities that enable them to break down the complex chemical structure of these herbicides.

Acidovorax sp.: Acidovorax sp. strain T1 has been isolated and shown to degrade thiobencarb aerobically. utm.myjst-ud.vn Research has identified a novel degradation pathway in this strain initiated by a specific monooxygenase system. researchgate.net

Pseudomonas sp.: Several studies have highlighted the role of Pseudomonas species in thiocarbamate degradation. Pseudomonas sp. Th1 was found to utilize thiobencarb as a sole source of carbon, nitrogen, and sulfur. nih.gov Another study showed that a single Pseudomonas sp. strain could degrade a mixture of fipronil (B1672679) and thiobencarb. frontiersin.orgnih.gov

Enterobacter sp.: Strains of Enterobacter have been identified as efficient degraders of thiobencarb, showing over 70% degradation within a 14-day incubation period. frontiersin.org

Bacterial Consortia: Mixed microbial cultures often exhibit enhanced degradation capabilities due to metabolic cooperation. nih.gov

A consortium of Pseudomonas sp. Th1 and Cupriavidus oxalaticus Th2 demonstrated effective degradation of thiobencarb, with the mixed culture reducing the accumulation of intermediate products. nih.gov

Under anaerobic conditions, a mixed culture of Dechloromonas sp. Th1, Thauera sp. Th2, and Azoarcus sp. Th3 worked synergistically. Dechloromonas sp. Th1 dechlorinated thiobencarb, while the other strains degraded the subsequent intermediates. nih.gov

Another effective mixture for thiobencarb degradation included Stenotrophomonas sp., Bordetella sp., and Citrobacter sp. frontiersin.orgnih.gov

The following table summarizes key bacterial strains and their roles in degrading thiobencarb, a derivative of diethylcarbamothioic acid.

Table 1: Bacterial Strains Involved in Thiobencarb Degradation| Bacterial Strain/Consortium | Degradation Condition | Key Findings | Reference |

|---|---|---|---|

| Acidovorax sp. T1 | Aerobic | Initiates degradation via a monooxygenase system. | researchgate.net |

| Pseudomonas sp. Th1 | Aerobic | Utilizes thiobencarb as a sole C, N, and S source. | nih.gov |

| Enterobacter sp. | Aerobic | Degraded over 70% of thiobencarb in 14 days. | frontiersin.org |

| Dechloromonas sp. Th1, Thauera sp. Th2, Azoarcus sp. Th3 | Anaerobic | Synergistic degradation; Dechloromonas dechlorinates, others degrade intermediates. | nih.gov |

| Pseudomonas sp. Th1 and Cupriavidus oxalaticus Th2 | Aerobic | Mixed culture reduced the accumulation of toxic intermediates. | nih.gov |

The microbial degradation of thiocarbamates like thiobencarb proceeds through the formation of several intermediate metabolites before complete mineralization. The initial step often involves the cleavage of the thioester bond. nih.gov

In the degradation of thiobencarb (S-(4-chlorobenzyl) N,N-diethylthiocarbamate), the cleavage of the bond between the sulfur atom and the chlorobenzyl group is a critical step. This leads to the formation of the diethylcarbamothioic acid moiety and 4-chlorobenzyl mercaptan. nih.gov The latter can be further transformed into intermediates like 4-chlorobenzyl alcohol and 4-chlorobenzoic acid. nih.gov

While the prompt mentions "Carbamothioic Acid, diethyl-, S-ethyl ester," this specific compound is not a primary metabolite of thiobencarb, which has an S-chlorobenzyl group. However, the core structure, diethylcarbamothioic acid, is the central part of the thiobencarb molecule. Its fate is tied to the cleavage of the thioester linkage. Following this cleavage, the diethylcarbamothioic acid portion is expected to be unstable and likely decomposes further into diethylamine (B46881) and carbonyl sulfide (B99878) (or carbon dioxide and hydrogen sulfide). ucanr.edu

Key transformation products identified from thiobencarb degradation include:

S-4-chlorobenzyl ethylthiocarbamate nih.gov

4-chlorobenzyl mercaptan nih.gov

4-chlorobenzyl alcohol nih.gov

4-chlorobenzoic acid nih.gov

Benzoic acid nih.gov

The use of bacterial consortia is particularly effective in preventing the accumulation of these intermediates, which can sometimes be more toxic than the parent compound. nih.govnih.gov

Factors Influencing Environmental Persistence and Degradation Kinetics

The rate at which diethylcarbamothioic acid derivatives are degraded in the environment is not constant but is influenced by a range of physicochemical and biological factors.

Soil moisture and pH are critical environmental variables that significantly impact microbial activity and the chemical stability of herbicides. mdpi.com

Soil Moisture: Moisture is essential for microbial function. The degradation of thiocarbamates is significantly suppressed in dry soils. ucanr.edu There appears to be a critical moisture level, above which degradation rates increase substantially as moisture facilitates both microbial activity and chemical hydrolysis. ucanr.edumdpi.com However, excessively waterlogged or flooded conditions can lead to anoxia, slowing down the degradation process compared to moist, aerobic soils. utm.mymdpi.com In one study, the half-life of thiobencarb in non-sterile soil was shorter (4-17 days) than in sterile soil (5-58 days), with degradation being most effective at lower moisture levels (20% v/w) compared to high moisture (100% v/w) in some cases. frontiersin.org

Soil pH: The pH of the soil can influence herbicide persistence by affecting both microbial populations and the chemical nature of the herbicide itself. micronaag.com For thiocarbamates, optimal degradation by microbial cultures has been observed at a neutral pH around 7. jst-ud.vn A study on a mixed culture of Pseudomonas sp. and Cupriavidus oxalaticus showed that degradation of thiobencarb was enhanced as pH increased up to 7, but was significantly inhibited at a more alkaline pH of 8. jst-ud.vn Similarly, research on novel bacterial strains found optimal degradation conditions in a slightly acidic pH range of 6-7. frontiersin.orgnih.gov

To predict the persistence and fate of herbicides in the environment, the kinetics of their degradation are studied and fitted to mathematical models.

The degradation of thiocarbamate herbicides such as thiobencarb often follows first-order kinetics. ekb.egmdpi.com This model assumes that the rate of degradation is directly proportional to the concentration of the herbicide. In a study on calcareous soil, the degradation of thiobencarb was well-described by a first-order model, with a calculated half-life (t½) of 10.24 days. ekb.eg

Other kinetic models are also used depending on the specific conditions and microbial systems:

Michaelis-Menten Model: This model is often applied to describe enzyme kinetics and has been used for microbial degradation. It was found to be consistent with the degradation of thiobencarb by a mixed culture of anaerobic bacteria in the exponential phase. nih.gov The degradation of pure thiobencarb by Pseudomonas sp. Th1 and Cupriavidus oxalaticus Th2 also followed this model. nih.gov

Edwards Model: In some cases, particularly with formulated commercial herbicides, the Edwards model, which accounts for substrate inhibition, provides a better fit. The degradation of thiobencarb in a commercial herbicide formulation by Pseudomonas sp. Th1 and C. oxalaticus Th2 was best described by the Edwards model. nih.gov

Weibull Model: This model has been employed to describe the release kinetics of related compounds from controlled-release systems, indicating its potential applicability in modeling the environmental availability and subsequent degradation of herbicides. mdpi.com

The following table presents kinetic data for thiobencarb degradation from a laboratory study.

Table 2: Degradation Kinetics of Thiobencarb in Calcareous Soil| Kinetic Parameter | Value | Unit |

|---|---|---|

| Kinetic Model | First-Order | - |

| Rate Constant (k) | 0.068 | day⁻¹ |

| Half-Life (t½) | 10.24 | days |

Source: Data from a study on sandy clay loam soil. ekb.eg

Bioremediation Strategies Utilizing Diethylcarbamothioic Acid Degraders

Bioremediation presents an environmentally sustainable and cost-effective approach for the detoxification of sites contaminated with derivatives of diethylcarbamothioic acid, a class of compounds widely used as thiocarbamate herbicides. nih.govucanr.edu This strategy harnesses the metabolic capabilities of microorganisms to break down these complex xenobiotic compounds into less harmful substances. mdpi.com The focus of current research is on enhancing the efficiency of these natural processes, particularly through bioaugmentation and the leveraging of synergistic microbial interactions. nih.govresearchgate.net

Bioaugmentation Potential in Contaminated Environments

Bioaugmentation is a proactive bioremediation technique that involves the introduction of specific, pre-selected microbial strains or consortia with proven degradative capabilities into a contaminated environment. researchgate.netfrontiersin.org This approach holds significant promise for sites contaminated with persistent diethylcarbamothioic acid derivatives, where native microbial populations may lack the ability to degrade the pollutants efficiently or may require a long acclimation period. nih.gov

The primary goal of bioaugmentation is to enhance the catabolic potential of the soil or water system, thereby accelerating the rate of pollutant degradation. researchgate.net The success of this strategy hinges on several factors, including the survival and activity of the introduced microorganisms, their ability to compete with the indigenous microflora, and various abiotic factors such as soil type, pH, temperature, and the presence of other nutrients or inhibitors. epa.gov

Research has demonstrated that microbial breakdown is the primary mechanism for the disappearance of thiocarbamate herbicides from soil. ucanr.edu Strains from genera such as Pseudomonas, Rhodococcus, and Arthrobacter have shown potential in degrading various herbicides and could be candidates for bioaugmentation in environments contaminated with diethylcarbamothioic acid derivatives. epa.gov The introduction of such specialized microbes can significantly shorten the remediation timeline compared to natural attenuation. nih.govresearchgate.net

Below is a table summarizing findings from studies on the bioaugmentation of pesticide-contaminated soil, illustrating the potential of this approach.

| Microorganism(s) | Target Contaminant | Environment | Key Findings |

| Pseudomonas sp. strain ADP | Atrazine (B1667683) | Soil | Inoculation with the strain, combined with citrate (B86180) as a carbon source, markedly increased atrazine mineralization from <2% to nearly 80% in 13 days. nih.gov |

| Burkholderia pickettii | Quinoline | Soil | Bioaugmentation led to an accelerated removal of the contaminant compared to non-inoculated controls. frontiersin.org |

| Pseudomonas sp. JS150 | Phenol (B47542) | Soil | The introduction of the strain significantly enhanced phenol degradation, reducing the formation of toxic intermediates. frontiersin.org |

| Functional degrader consortia | Triclocarban (TCC) | Soil | Biodegradation of TCC was significantly enhanced in soils inoculated with the degrader consortia compared to natural soils. researchgate.net |

Synergistic Interactions within Microbial Communities for Complete Mineralization

While the introduction of a single, highly efficient microbial strain can be effective, the complete mineralization of complex diethylcarbamothioic acid derivatives often requires the coordinated metabolic activities of a diverse microbial community. researchgate.netnih.gov Synergistic interactions occur when different microbial populations cooperate, resulting in a more efficient or complete degradation of a compound than any single population could achieve alone. researchgate.net These interactions are crucial for breaking down the pollutant into its basic inorganic constituents, such as carbon dioxide, water, and mineral salts, a process known as complete mineralization.

In a synergistic microbial community, the degradation pathway of a complex molecule is often distributed among different species. One group of microorganisms may initiate the breakdown by cleaving specific bonds, producing intermediate metabolites. nih.gov These intermediates, which might be toxic to the primary degraders, can then serve as a substrate for other microbial populations in the community. researchgate.net This metabolic "hand-off" continues until the compound is fully mineralized.

This division of labor offers several advantages:

Prevents Accumulation of Toxic Intermediates: The consumption of intermediates by secondary degraders prevents their buildup, which could inhibit the entire degradation process.

Increases Resilience: A diverse community is often more resilient to fluctuations in environmental conditions than a single-species culture.

The table below illustrates a hypothetical synergistic pathway for the complete mineralization of a generic diethylcarbamothioic acid derivative.

| Degradation Step | Metabolic Process | Microbial Group (Example) | Input | Output |

| Step 1: Initial Hydrolysis | Cleavage of the ester or thioester bond. | Primary Degraders (e.g., Rhodococcus sp.) | Diethylcarbamothioic acid derivative | Diethylamine, Carbonyl sulfide, and an alcohol/thiol |

| Step 2: Amine Degradation | Oxidation of diethylamine. | Amine Oxidizers (e.g., Pseudomonas sp.) | Diethylamine | Ethylamine, Acetaldehyde |

| Step 3: Intermediate Metabolism | Further breakdown of smaller organic molecules. | Generalist Heterotrophs (e.g., Bacillus sp.) | Acetaldehyde, Ethylamine, Alcohol/thiol | Acetic acid, Ammonia |

| Step 4: Complete Mineralization | Conversion of simple organic acids to inorganic compounds. | Diverse Aerobic Bacteria | Acetic acid, Ammonia, Carbonyl sulfide | Carbon Dioxide (CO₂), Water (H₂O), Nitrate (NO₃⁻), Sulfate (B86663) (SO₄²⁻) |

By understanding and harnessing these complex synergistic relationships, bioremediation strategies can be designed to be more robust and effective, ensuring the complete and safe removal of diethylcarbamothioic acid derivatives from the environment. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for Carbamothioic acid, diethyl-, and how is its purity validated?

The compound is typically synthesized via nucleophilic substitution between diethylamine and thiocarbonyl chloride under anhydrous conditions. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, with peaks at δ 1.2 ppm (CH₃ of ethyl groups) and δ 3.4 ppm (N-CH₂). Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with retention time ~20.77 minutes (as per similar derivatives) ensures purity .

Q. Which analytical techniques are most effective for quantifying Carbamothioic acid, diethyl- in environmental matrices?

Reverse-phase HPLC with UV detection (λ = 220–260 nm) is preferred due to its thiocarbamate moiety’s absorbance. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in positive ion mode provides high sensitivity. Calibration curves should be validated against certified reference materials, with detection limits reported as ≤0.1 ppm .

Q. How can inconsistencies in nomenclature for Carbamothioic acid, diethyl- derivatives be resolved?

Cross-referencing CAS Registry Numbers (e.g., 28249-77-6 for the S-[(4-chlorophenyl)methyl] ester variant) with IUPAC guidelines ensures accuracy. Databases like the NIST Chemistry WebBook and EPA Systematic Names (e.g., "Carbamothioic acid, diethyl-, S-ester") clarify structural ambiguities .

Advanced Research Questions

Q. What experimental designs are optimal for studying Carbamothioic acid, diethyl-’s degradation pathways in soil?

Microcosm studies under controlled aerobic/anaerobic conditions with LC-MS/MS monitoring are recommended. Inoculate soil with bacterial consortia (e.g., Pseudomonas spp.) known to degrade thiocarbamates. Track intermediate metabolites (e.g., diethylamine, CO₂) via stable isotope probing (SIP) or ¹³C-labeled substrates .

Q. How can computational chemistry predict Carbamothioic acid, diethyl-’s reactivity in nucleophilic environments?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for hydrolysis or alkylation reactions. WebMO-generated HOMO/LUMO surfaces identify electrophilic sulfur sites prone to attack. Validate predictions with experimental kinetic data (e.g., rate constants for hydrolysis at pH 7–9) .

Q. What mechanisms underlie Carbamothioic acid, diethyl-’s carcinogenicity in rodent models?

Chronic exposure induces DNA alkylation via reactive sulfur intermediates, evidenced by elevated 8-oxoguanine levels in hepatic tissues. In vitro assays (Ames test + S9 metabolic activation) confirm mutagenicity. Dose-response studies in rats (e.g., 50–200 mg/kg/day) show forestomach hyperplasia and mammary adenocarcinoma, correlating with metabolic activation by cytochrome P450 enzymes .

Q. How should researchers address contradictions in ecotoxicity data across studies?

Conduct systematic reviews using PRISMA guidelines to assess bias in exposure metrics (e.g., soil organic matter content, pH). Meta-regression models (random-effects) quantify heterogeneity sources. Sensitivity analyses exclude outliers, such as studies using non-standardized bioassays (e.g., Daphnia magna vs. Chironomus riparius) .

Q. What methodologies assess Carbamothioic acid, diethyl-’s environmental persistence and bioaccumulation potential?

Use OECD 307 guidelines for soil half-life determination under simulated field conditions. Bioconcentration factors (BCF) are derived from octanol-water partition coefficients (log Kₒw = 2.8–3.5, predicted via EPI Suite). Fugacity models predict partitioning into aquatic vs. sediment compartments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.